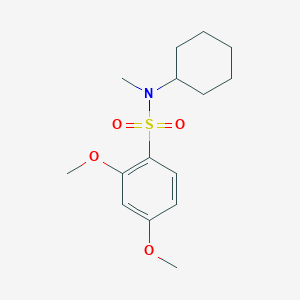
8-Quinolinyl 5-bromo-2-ethoxybenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Quinolinyl 5-bromo-2-ethoxybenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in medicinal chemistry and has been found to have potential applications in drug development.
Mécanisme D'action
The mechanism of action of 8-Quinolinyl 5-bromo-2-ethoxybenzenesulfonate involves the inhibition of enzyme activity through binding to the active site of the enzyme. This compound has been found to be a potent inhibitor of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and differentiation.
Effets Biochimiques Et Physiologiques
Studies have shown that 8-Quinolinyl 5-bromo-2-ethoxybenzenesulfonate has a range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, reduce inflammation, and modulate immune responses. Additionally, this compound has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 8-Quinolinyl 5-bromo-2-ethoxybenzenesulfonate in lab experiments is its potency as an enzyme inhibitor. This compound has been found to be effective at low concentrations, making it a cost-effective option for research. However, one limitation of using this compound is its potential toxicity, which may require careful handling and disposal procedures.
Orientations Futures
There are several future directions for research on 8-Quinolinyl 5-bromo-2-ethoxybenzenesulfonate. One potential area of focus is the development of novel drug candidates based on this compound. Additionally, further studies are needed to explore the potential applications of this compound in the treatment of neurodegenerative diseases and other conditions associated with enzyme dysregulation. Finally, research on the toxicity and safety of this compound is also needed to ensure its safe use in research and potential clinical applications.
Méthodes De Synthèse
The synthesis of 8-Quinolinyl 5-bromo-2-ethoxybenzenesulfonate involves the reaction of 8-hydroxyquinoline with 5-bromo-2-ethoxybenzenesulfonyl chloride under basic conditions. The resulting compound is a white solid with a melting point of 185-187°C.
Applications De Recherche Scientifique
8-Quinolinyl 5-bromo-2-ethoxybenzenesulfonate has been extensively studied for its potential applications in drug development. It has been found to have inhibitory effects on a range of enzymes, including tyrosine kinases, which are involved in various diseases such as cancer and inflammation.
Propriétés
Nom du produit |
8-Quinolinyl 5-bromo-2-ethoxybenzenesulfonate |
|---|---|
Formule moléculaire |
C17H14BrNO4S |
Poids moléculaire |
408.3 g/mol |
Nom IUPAC |
quinolin-8-yl 5-bromo-2-ethoxybenzenesulfonate |
InChI |
InChI=1S/C17H14BrNO4S/c1-2-22-14-9-8-13(18)11-16(14)24(20,21)23-15-7-3-5-12-6-4-10-19-17(12)15/h3-11H,2H2,1H3 |
Clé InChI |
GRPHUCUKKLFODN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |
SMILES canonique |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B238855.png)
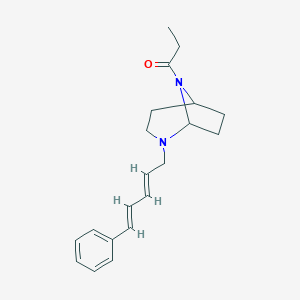
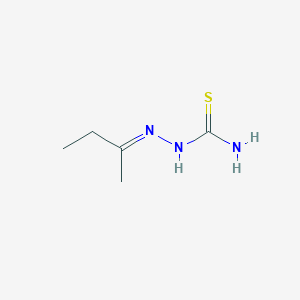
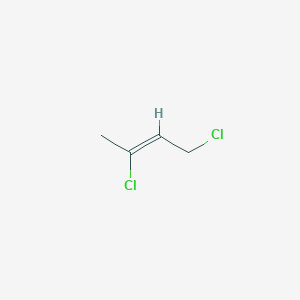
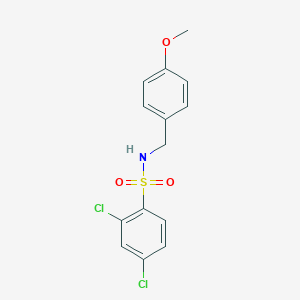
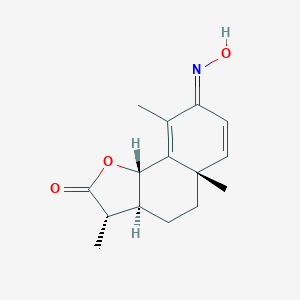
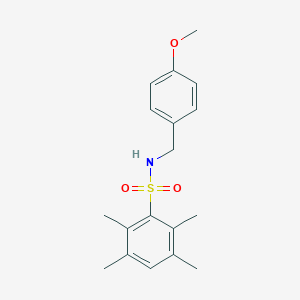
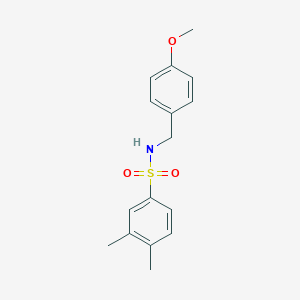

![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)



